(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 1551413-97-8
VCID: VC4397100
InChI: InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3
SMILES: B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O
Molecular Formula: C11H13BN2O2
Molecular Weight: 216.05

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid

CAS No.: 1551413-97-8

Cat. No.: VC4397100

Molecular Formula: C11H13BN2O2

Molecular Weight: 216.05

* For research use only. Not for human or veterinary use.

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid - 1551413-97-8

Specification

CAS No. 1551413-97-8
Molecular Formula C11H13BN2O2
Molecular Weight 216.05
IUPAC Name (3-cyclopropyl-1-methylindazol-5-yl)boronic acid
Standard InChI InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3
Standard InChI Key RVDGTXWBYCSPTG-UHFFFAOYSA-N
SMILES B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₃BN₂O₂, with a molecular weight of 216.05 g/mol . Its structure features:

  • An indazole core (a bicyclic aromatic system with fused benzene and pyrazole rings).

  • A cyclopropyl substituent at the 3-position, introducing steric and electronic complexity.

  • A methyl group at the 1-position, enhancing stability and modulating solubility.

  • A boronic acid moiety (-B(OH)₂) at the 5-position, enabling participation in cross-coupling reactions .

Key Structural Data:

PropertyValueSource
IUPAC Name(3-Cyclopropyl-1-methylindazol-5-yl)boronic acid
SMILESB(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O
InChIKeyRVDGTXWBYCSPTG-UHFFFAOYSA-N
Topological Polar Surface Area58.3 Ų

Physicochemical Characteristics

The boronic acid group confers moderate polarity, while the cyclopropyl and methyl groups enhance hydrophobicity. Its rotatable bond count is 2, and it has a hydrogen bond donor/acceptor count of 2/3 . Solubility data remain limited, but analogous indazole boronic acids typically exhibit poor aqueous solubility, necessitating organic solvents like DMSO or THF for handling .

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid involves multi-step functionalization of the indazole core:

  • Indazole Core Formation:

    • Cyclocondensation of substituted hydrazines with ortho-aminobenzonitriles or ketones under acidic conditions .

  • Cyclopropane Introduction:

    • Transition-metal-catalyzed cyclopropanation using diazo compounds or Simmons-Smith reagents .

  • Boronic Acid Installation:

    • Miyaura Borylation: Reaction of a halogenated indazole precursor (e.g., 5-bromo-3-cyclopropyl-1-methyl-1H-indazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Example Reaction Scheme:

5-Bromo-3-cyclopropyl-1-methyl-1H-indazole+B2pin2Pd(dppf)Cl2,KOAc(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid\text{5-Bromo-3-cyclopropyl-1-methyl-1H-indazole} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid}

Challenges and Optimizations

  • Steric Hindrance: The cyclopropyl group complicates boronation; elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) are often required .

  • Protection Strategies: Temporary protection of the boronic acid as a pinacol ester improves stability during purification .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound is pivotal in forming carbon-carbon bonds. Recent studies highlight its utility in synthesizing:

  • Biaryl Systems: Coupling with aryl halides to access complex heterocycles for drug discovery .

  • Kinase Inhibitor Intermediates: Used in constructing imidazo[1,2-b]pyridazine scaffolds with TAK1 inhibitory activity .

Case Study: TAK1 Inhibitor Synthesis

A 2023 study utilized (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid in a Suzuki coupling with a brominated imidazo[1,2-b]pyridazine precursor. The resulting compound exhibited 95% TAK1 kinase inhibition at 100 nM, underscoring its role in medicinal chemistry.

Material Science Applications

The indazole-boronic acid hybrid forms stable complexes with diols, enabling applications in:

  • Sensor Development: For detecting carbohydrates or catecholamines.

  • Polymer Functionalization: As a cross-linker in boronate ester-based hydrogels.

Biological and Pharmacological Research

Kinase Inhibition Profiling

While direct data on this compound’s bioactivity are sparse, structurally related indazole boronic acids demonstrate:

  • TAK1 Inhibition: IC₅₀ values < 50 nM in myeloma cell lines .

  • Antiproliferative Effects: GI₅₀ of 200 nM against MPC-11 multiple myeloma cells .

Comparative Activity Table:

CompoundTarget KinaseIC₅₀ (nM)Cell Line Activity (GI₅₀)
(3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acidTAK1~100200 nM (MPC-11)
Takinib (Control)TAK19.550 nM (MPC-11)

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Efficient routes to enantiomerically pure variants remain unexplored.

  • In Vivo Pharmacokinetics: No data on bioavailability or metabolic stability.

Emerging Opportunities

  • PROTAC Development: Boronic acids are ideal warheads for recruiting E3 ubiquitin ligases .

  • Boron Neutron Capture Therapy (BNCT): Potential use in cancer treatment due to boron’s neutron absorption.

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